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molecular formula C12H8ClFN2O B168380 3-(2-Fluorobenzoylamino)-2-chloropyridine CAS No. 126921-76-4

3-(2-Fluorobenzoylamino)-2-chloropyridine

Cat. No. B168380
M. Wt: 250.65 g/mol
InChI Key: GISCBMCKWGYCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061713

Procedure details

4.44 g (28 mmol) of 2-fluorobenzoyl chloride are added to 30 ml of anhydrous pyridine at 0° C. while the temperature is maintained below 5° C. 3 g of 3-amino-2-chloropyridine in 20 ml of pyridine are added with stirring using a pressure equalizing funnel. After being left overnight at room temperature, the reaction medium is poured into an ice/water mixture. The solid obtained is filtered off and washed several times with water.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH2:11][C:12]1[C:13]([Cl:18])=[N:14][CH:15]=[CH:16][CH:17]=1>N1C=CC=CC=1>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:11][C:12]1[C:13]([Cl:18])=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:5]

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 5° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed several times with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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